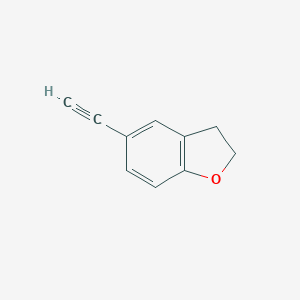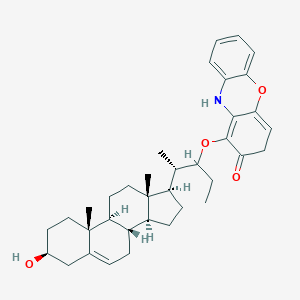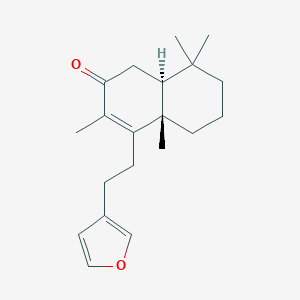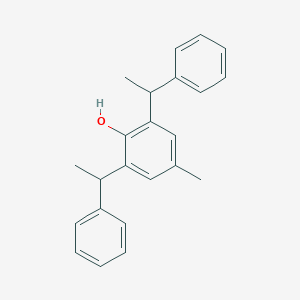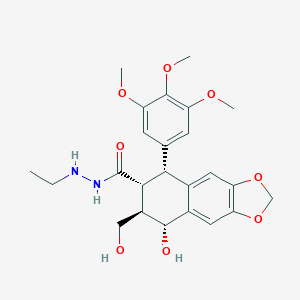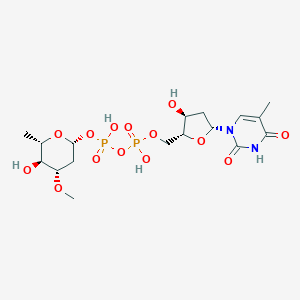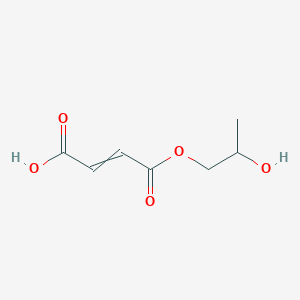
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₇H₁₀O₅ It is characterized by the presence of a hydroxypropoxy group and a keto group attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid typically involves the reaction of 4-oxobut-2-enoic acid with 2-hydroxypropyl derivatives under controlled conditions. One common method is the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropoxy)-4-oxobut-2-enoic acid.
Reduction: Formation of 4-(2-hydroxypropoxy)-4-hydroxybut-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The keto group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid
Uniqueness
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxypropoxy group and a keto group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
10099-73-7 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2- |
Clave InChI |
CTEFDDZVRLFMNT-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
SMILES isomérico |
C(CO)COC(=O)/C=C\C(=O)O |
SMILES canónico |
C(CO)COC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


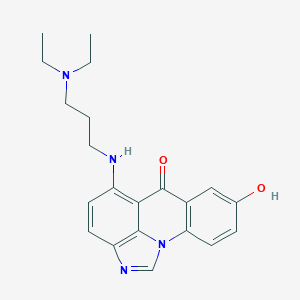
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
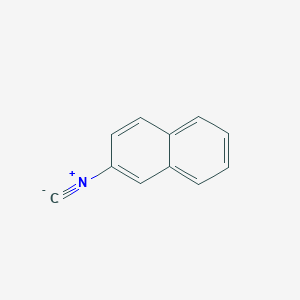
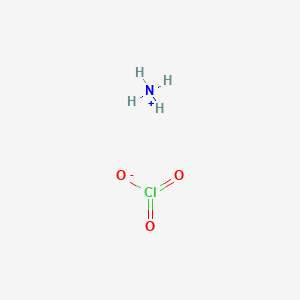

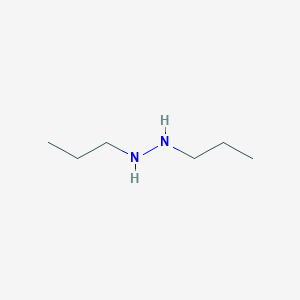
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
